molecular formula C10H14N2 B1343150 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 851390-46-0

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No. B1343150
M. Wt: 162.23 g/mol
InChI Key: HMCPFKPMDMJMGK-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound . It is a member of the tetrahydroquinoline family, which is widespread in plants and animals, including human brains .

Scientific Research Applications

Endogenous Amine Identification

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has been identified as an endogenous amine in rat brains. This discovery contributes to our understanding of brain chemistry and potential implications for neurological conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).

Synthesis and Applications in Organic Chemistry

This compound has been a focus in organic chemistry for the synthesis of alkaloids and related compounds. Studies have demonstrated methods for the synthesis of 2-alkyl-tetrahydroquinolines, highlighting its utility in creating complex organic structures (Shahane et al., 2008).

Diastereoselective Synthesis

The compound plays a crucial role in the diastereoselective synthesis of tetrahydroquinoline derivatives, which has implications for pharmaceutical research and development (Bunce, Herron, Johnson, & Kotturi, 2001).

Antioxidant Activity

Studies have explored the antioxidant activities of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives, revealing potential applications in the development of antioxidant agents (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Neuroprotective Effects

Research has shown that 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine may have neuroprotective effects, particularly in the context of Parkinson's disease. This opens avenues for its potential use in developing treatments for neurodegenerative diseases (Kotake et al., 2005).

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPFKPMDMJMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593768
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

CAS RN

851390-46-0
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-2,3-dihydro-4(1H)-quinolinone oxime (360 mg) was dissolved in methanol (25 mL) and 20% Pd(OH)2 on carbon (100 mg) was added. The mixture was stirred under hydrogen atmosphere at room temperature for 1.5 hrs. The reaction mixture was filtered through a bed of Celite and washed with methanol. The filtrate was concentrated in vacuo to give the target compound as a colorless oil (330 mg)
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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